2,5-Bis(4-cyanophenyl)furan
Overview
Description
2,5-Bis(4-cyanophenyl)furan is an organic compound that belongs to the class of diarylfurans. It is characterized by the presence of two 4-cyanophenyl groups attached to the 2 and 5 positions of a furan ring. This compound is a key intermediate in the synthesis of various biologically active molecules, including antimicrobial agents such as Furamidine and Pafuramidine . The compound’s structure allows it to interact with DNA, making it a valuable tool in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of 2,5-Bis(4-cyanophenyl)furan. One of the most efficient methods involves a three-step synthesis starting from commercially available reagents . The key step in this synthesis is the preparation of a 1,4-diketone via a modified Stetter reaction. This reaction involves the use of a 4-cyanophenyl Mannich base as a vinyl ketone precursor, which is then reacted with 4-cyanobenzaldehyde .
Another approach involves the oxidative coupling of acetophenone enols or their derivatives. this method often results in low yields, especially for acetophenones bearing electron-attracting substituents . The use of hypervalent iodine as an oxidant has been explored to improve yields .
Industrial Production Methods
For large-scale production, the modified Stetter reaction is preferred due to its simplicity and relatively high yield. This method can be accomplished without the need for extraction or chromatography, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-cyanophenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The furan ring and the phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine compounds are commonly used as oxidants.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents can be employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Diketones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted furans and phenyl derivatives.
Scientific Research Applications
2,5-Bis(4-cyanophenyl)furan has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of Furamidine and Pafuramidine, which are being studied for their antimicrobial properties.
DNA Binding Studies: The compound’s ability to interact with DNA makes it useful in studying DNA minor groove binders.
Antimicrobial Agents: The compound and its derivatives have shown promise as antimicrobial agents against various pathogens.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-cyanophenyl)furan involves its interaction with DNA. The compound binds to the minor groove of DNA, which can interfere with DNA replication and transcription processes. This interaction is crucial for its antimicrobial activity, as it can inhibit the growth of pathogens by disrupting their genetic material .
Comparison with Similar Compounds
2,5-Bis(4-cyanophenyl)furan is unique due to its specific structure and ability to interact with DNA. Similar compounds include:
Furamidine: A related compound with similar DNA binding properties.
Pafuramidine: A prodrug of Furamidine with enhanced bioavailability.
Other Diarylfurans: Compounds with similar furan and phenyl structures but different substituents.
These compounds share some chemical properties but differ in their biological activities and applications.
Properties
IUPAC Name |
4-[5-(4-cyanophenyl)furan-2-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFLSYUMYIPFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347555 | |
Record name | 2,5-bis(4-cyanophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55368-37-1 | |
Record name | 2,5-bis(4-cyanophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,5-Bis(4-cyanophenyl)furan in pharmaceutical chemistry?
A1: this compound serves as a crucial intermediate in synthesizing 2,5-bis-amidinoarylfurans, including the antimicrobial agents Furamidine and Pafuramidine. [, ] These agents are of particular interest due to their potential therapeutic applications. []
Q2: Can you describe a novel synthetic route for this compound?
A2: A new three-step synthesis of this compound has been developed. [] The key step involves a modified Stetter reaction using a 4-cyanophenyl Mannich base (acting as a vinyl ketone precursor) and 4-cyanobenzaldehyde to produce a 1,4-diketone. This diketone is then further reacted to finally obtain this compound. This approach shows promise for large-scale production of the target compound and subsequent synthesis of Furamidine and Pafuramidine. []
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